molecular formula C13H18N2O3 B14212821 1-(Diethoxymethyl)-5-methoxy-1h-benzimidazole CAS No. 824428-29-7

1-(Diethoxymethyl)-5-methoxy-1h-benzimidazole

Cat. No.: B14212821
CAS No.: 824428-29-7
M. Wt: 250.29 g/mol
InChI Key: PXJQZHLJTGEFHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Diethoxymethyl)-5-methoxy-1h-benzimidazole is an organic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and dyes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diethoxymethyl)-5-methoxy-1h-benzimidazole typically involves the reaction of 5-methoxy-1h-benzimidazole with diethoxymethane in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, reducing the need for manual intervention and minimizing the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: 1-(Diethoxymethyl)-5-methoxy-1h-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The diethoxymethyl and methoxy groups can be substituted with other functional groups, leading to the formation of new derivatives with unique properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, often under mild conditions to preserve the integrity of the benzimidazole ring.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a wide range of functionalized benzimidazoles.

Scientific Research Applications

    Chemistry: The compound can be used as a building block

Properties

CAS No.

824428-29-7

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

1-(diethoxymethyl)-5-methoxybenzimidazole

InChI

InChI=1S/C13H18N2O3/c1-4-17-13(18-5-2)15-9-14-11-8-10(16-3)6-7-12(11)15/h6-9,13H,4-5H2,1-3H3

InChI Key

PXJQZHLJTGEFHU-UHFFFAOYSA-N

Canonical SMILES

CCOC(N1C=NC2=C1C=CC(=C2)OC)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.